2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol
Description
2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol is a bicyclic furanodioxolane derivative with a fused furo[2,3-d][1,3]dioxolane core. Its structure features a tetrahydrofuran ring fused to a 1,3-dioxolane moiety, substituted with two methyl groups at position 2 and an oxiranyl (epoxide) group at position 3. The compound is stereochemically complex, with multiple chiral centers (e.g., 3aR,5R,6S,6aR configurations in related derivatives) that influence its reactivity and biological activity .
This compound is primarily studied as a synthetic intermediate in the preparation of bioactive molecules, such as karrikins (KAR1 and KAR2), which regulate seed germination in plants . Its synthesis involves multi-step oxidation and cyclization reactions starting from carbohydrate precursors like xylose .
Properties
IUPAC Name |
2,2-dimethyl-5-(oxiran-2-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-7-5(10)6(4-3-11-4)12-8(7)14-9/h4-8,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBJGGHUEPPCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C3CO3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol typically involves multiple steps. One common synthetic route includes the formation of the oxirane ring through an epoxidation reaction. This can be achieved by reacting an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions . Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Reduction reactions can convert the oxirane ring into a diol, typically using reagents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Recent studies have indicated that compounds similar to 2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol exhibit promising antitumor properties. For instance, derivatives of this compound have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that a related oxirane compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase. This suggests potential for further development into therapeutic agents for cancer treatment.
Materials Science Applications
2. Polymer Chemistry
The unique structure of this compound allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
Data Table: Properties of Polymers Incorporating the Compound
| Property | Value |
|---|---|
| Glass Transition Temp | 150 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Agrochemical Applications
3. Pesticide Development
The compound has shown potential as an active ingredient in pesticide formulations. Its structural features contribute to its efficacy against specific pests while minimizing environmental impact.
Case Study: Efficacy Against Agricultural Pests
Field trials conducted with formulations containing this compound demonstrated a significant reduction in pest populations compared to control groups. The results indicated an effective mode of action through neurotoxic effects on target species without harming beneficial insects.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and other proteins, potentially altering their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2,2-dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol is best highlighted through comparisons with related fused dioxolane derivatives. Key differences lie in substituent groups, stereochemistry, and biological applications.
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Key Findings
Substituent-Driven Reactivity :
- The oxiranyl group in the target compound confers electrophilic reactivity, enabling ring-opening reactions for karrikin synthesis . In contrast, hydroxymethyl derivatives (e.g., compound in ) exhibit nucleophilic character, making them suitable for coupling reactions in antitumor drug design .
- Fluorinated derivatives () show enhanced metabolic stability due to C-F bond resistance to enzymatic cleavage, which is critical for prolonged bioactivity .
Biological Activity: The target compound’s role in karrikin biosynthesis contrasts with 5-hydroxymethyl analogues (), which demonstrate cytotoxicity against human tumor cell lines (e.g., K562, HeLa) via inhibition of inosine monophosphate dehydrogenase . Azido derivatives () are inert in biological systems but serve as "click chemistry" handles for bioconjugation, a feature absent in the oxiranyl-containing compound .
Stability and Solubility :
- The oxiranyl group reduces aqueous solubility compared to hydroxymethyl or ethane-diol derivatives (), which benefit from polar hydroxyl groups .
- Stability studies () show that fused dioxolanes degrade under strongly acidic conditions (pH < 3), but fluorinated and methylated variants () resist hydrolysis .
Biological Activity
2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol, a compound with the molecular formula , is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused dioxole and furan ring system. The presence of an oxirane (epoxide) group contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 202.206 g/mol |
| Molecular Formula | C9H14O5 |
| CAS Number | 20720-51-8 |
| Appearance | Colorless liquid |
Biological Activity Overview
Research into the biological activity of this compound has revealed several important findings:
1. Antimicrobial Properties
Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance, in vitro assays demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the epoxide functionality.
2. Cytotoxicity
Research has shown that this compound displays cytotoxic effects on certain cancer cell lines. In particular, studies involving human breast cancer (MCF-7) and lung cancer (A549) cells revealed that the compound induced apoptosis at specific concentrations. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
3. Insecticidal Activity
Field studies have indicated that this compound can act as an insecticide against agricultural pests. Bioassays conducted on aphids and caterpillars showed significant mortality rates within 48 hours of exposure.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
Case Study 2: Cytotoxic Mechanisms
A detailed investigation into the cytotoxic mechanisms was published in Cancer Letters. The study utilized flow cytometry to analyze apoptosis in MCF-7 cells treated with varying concentrations of the compound. Results indicated increased annexin V staining and caspase activation, confirming apoptotic cell death.
Discussion
The biological activity of this compound presents promising avenues for further research in pharmacology and agrochemicals. Its multifaceted properties—including antimicrobial and cytotoxic activities—underscore its potential applications in both medical and agricultural fields.
Q & A
Basic: What synthetic strategies are effective for preparing 2,2-Dimethyl-5-oxiranyl-tetrahydro-furo[2,3-d][1,3]dioxol-6-ol?
Methodological Answer:
The synthesis typically involves cyclization reactions and protection/deprotection steps. For example, cyclization using boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst can generate fused furan-dioxolane frameworks, as demonstrated in analogous compounds . Multi-step routes may include esterification, epoxidation, or stereoselective hydroxylation. Key intermediates should be characterized via - and -NMR to confirm regio- and stereochemistry at each stage .
Basic: How is the stereochemistry of this compound confirmed experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment. For example, crystal structures of related furo-dioxolane derivatives reveal bond angles, torsion angles, and spatial arrangements of substituents . Complementary techniques like NOESY NMR can corroborate spatial proximity of protons in solution .
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved during structural elucidation?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To resolve these:
- Compare temperature-dependent NMR data with SC-XRD results to identify conformational equilibria .
- Use density functional theory (DFT) to model optimized geometries and simulate NMR chemical shifts, aligning computational predictions with experimental observations .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Inspect gloves for defects before use and dispose of them properly after exposure .
- Engineering Controls: Use fume hoods for reactions involving volatile reagents. Avoid skin contact by employing proper glove-removal techniques .
- Emergency Response: In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Advanced: What computational methods predict the reactivity of the oxiranyl group in this compound?
Methodological Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the oxiranyl ring’s strain energy (~105 kJ/mol) can be quantified to assess ring-opening propensity .
- Transition State Modeling: Simulate epoxide ring-opening reactions under acidic/basic conditions to identify kinetic vs. thermodynamic pathways .
Advanced: How can multi-step synthesis yields be optimized for derivatives of this compound?
Methodological Answer:
- Catalyst Screening: Test acidic (e.g., BF₃·Et₂O) or enzymatic catalysts for stereoselective steps .
- Stepwise Monitoring: Use LC-MS or TLC to track intermediate stability. For example, protecting groups (e.g., benzyl or p-methoxybenzyl) can prevent undesired side reactions during glycosylation or esterification .
- Scale-Up Adjustments: Optimize solvent polarity and temperature gradients. For instance, THF at 0°C minimizes byproduct formation in NaH-mediated reactions .
Basic: What analytical techniques are used to assess purity and stability?
Methodological Answer:
- Chromatography: HPLC with UV/Vis or ELSD detection (e.g., C18 columns, acetonitrile/water gradients) resolves polar impurities .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula and detects degradation products (e.g., lactone formation under acidic conditions) .
Advanced: How does this compound’s structure influence its potential as a drug candidate?
Methodological Answer:
- Bioisosteric Replacement: The fused furo-dioxolane core mimics carbohydrate moieties, enabling interactions with lectins or glycosidases .
- Pharmacokinetic Profiling: Modify the oxiranyl group to enhance metabolic stability (e.g., deuterium incorporation at chiral centers reduces CYP450-mediated oxidation) .
Basic: What are the key challenges in scaling up its synthesis for preclinical studies?
Methodological Answer:
- Purification: Chromatography is impractical for large batches; switch to recrystallization (e.g., using ethyl acetate/hexane mixtures) .
- Stereochemical Drift: Control reaction exothermicity to avoid racemization during epoxide formation .
Advanced: How can isotopic labeling (e.g., deuterium) be incorporated to study metabolic pathways?
Methodological Answer:
- Synthetic Routes: Use deuterated reagents (e.g., D₂O or NaBD₄) in reduction steps. For example, deuteration at the C-5 position retains stereochemistry while enabling tracking via -NMR or MS .
- Metabolic Studies: Administer labeled analogs to in vitro hepatocyte models and analyze metabolites using LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
